molecular formula C20H24FNO3S B12286613 trans1-Benzyl-4-(4-fluorophenyl)-3-methylsulfonatepiperidine-d4

trans1-Benzyl-4-(4-fluorophenyl)-3-methylsulfonatepiperidine-d4

Cat. No.: B12286613
M. Wt: 377.5 g/mol
InChI Key: ADWQMOLEYNRWBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

trans1-Benzyl-4-(4-fluorophenyl)-3-methylsulfonatepiperidine-d4: is a chemical compound with the molecular formula C20H24FNO3S. It is primarily used in research settings, particularly in the fields of chemistry and biology. This compound is known for its role as an intermediate in the synthesis of various pharmaceuticals, including antidepressants like paroxetine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans1-Benzyl-4-(4-fluorophenyl)-3-methylsulfonatepiperidine-d4 typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Piperidine Ring: This involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Benzyl and Fluorophenyl Groups: These groups are introduced through nucleophilic substitution reactions.

Industrial Production Methods: While specific industrial production methods are proprietary, they generally follow the same synthetic routes as laboratory methods but are optimized for scale, yield, and cost-effectiveness. This often involves the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of trans1-Benzyl-4-(4-fluorophenyl)-3-methylsulfonatepiperidine-d4 is primarily related to its role as an intermediate in the synthesis of active pharmaceutical ingredients. It interacts with various molecular targets and pathways, depending on the final product it helps to synthesize. For instance, in the synthesis of paroxetine, it contributes to the inhibition of serotonin reuptake, thereby exerting antidepressant effects .

Comparison with Similar Compounds

Uniqueness: The uniqueness of trans1-Benzyl-4-(4-fluorophenyl)-3-methylsulfonatepiperidine-d4 lies in its specific functional groups, which make it a valuable intermediate in the synthesis of various pharmaceuticals. Its deuterated form is particularly useful in research settings for studying detailed reaction mechanisms and metabolic pathways.

Properties

IUPAC Name

[1-benzyl-4-(4-fluorophenyl)piperidin-3-yl]methyl methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FNO3S/c1-26(23,24)25-15-18-14-22(13-16-5-3-2-4-6-16)12-11-20(18)17-7-9-19(21)10-8-17/h2-10,18,20H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADWQMOLEYNRWBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCC1CN(CCC1C2=CC=C(C=C2)F)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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